3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione
Overview
Description
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a synthetic organic compound with the molecular formula C7H11NO3S It is characterized by a unique structure that includes a hexahydro-pyrrolo[1,2-b][1,2]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate electrophile to form the thiazole ring.
Oxidation: The final step involves the oxidation of the sulfur atom to achieve the 1lambda6 oxidation state, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom or other functional groups.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on their specific modifications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-dione: Similar structure but different oxidation state.
5-Methoxy-3a-methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione: Contains an additional methoxy group.
Uniqueness
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is unique due to its specific ring structure and oxidation state, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLGQFKDLISSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1S(=O)(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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